

Application Note: Measuring CX-6258 Activity with a Radiometric Kinase Assay

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Introduction

CX-6258 is a potent and selective pan-inhibitor of the Pim kinase family, which includes Pim-1, Pim-2, and Pim-3.[1][2][3][4] These serine/threonine kinases are key regulators of cell survival and proliferation and are implicated in the progression of various cancers, including leukemia and solid tumors like prostate and pancreatic cancer.[5] CX-6258 exhibits robust anti-tumor activity by inhibiting the phosphorylation of downstream pro-survival proteins such as Bad and 4E-BP1.[1][3][6][7] This application note provides a detailed protocol for measuring the inhibitory activity of CX-6258 against Pim kinases using a radiometric assay, a sensitive and direct method for quantifying kinase activity.[8]

Principle of the Assay

The radiometric kinase assay measures the transfer of a radiolabeled phosphate group from [y-32P]ATP to a specific substrate by the kinase.[8][9] The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity. By performing the assay in the presence of varying concentrations of an inhibitor like **CX-6258**, the half-maximal inhibitory concentration (IC50) can be determined.

Target Kinases and CX-6258 Potency



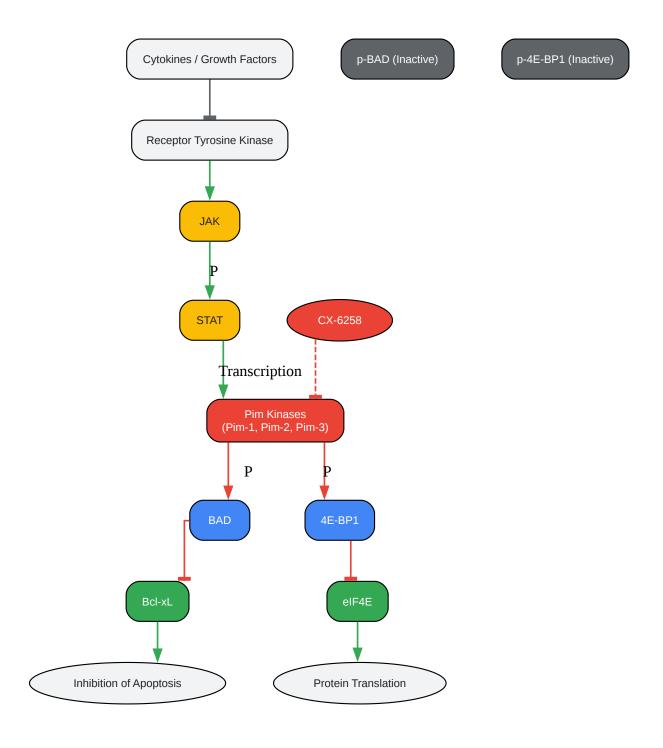
CX-6258 demonstrates high potency against all three Pim kinase isoforms. The biochemical potency of **CX-6258** is summarized in the table below.

Kinase	IC50 (nM)
Pim-1	5[1][3][4]
Pim-2	25[1][3][4]
Pim-3	16[1][3][4]

Pim Kinase Signaling Pathway

Pim kinases are downstream effectors of the JAK/STAT signaling pathway and are often upregulated by various cytokines and oncogenes.[5] They play a crucial role in cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD and promoting protein synthesis through the phosphorylation of 4E-BP1.[5][7]





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Caption: Simplified Pim kinase signaling pathway and the inhibitory action of CX-6258.



Experimental Protocol: Radiometric Kinase Assay

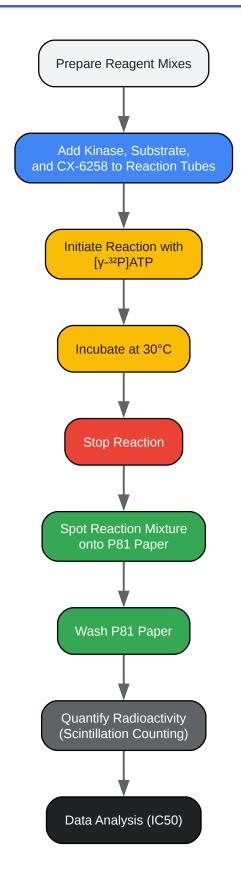
This protocol is adapted for measuring the activity of Pim-1, Pim-2, and Pim-3 kinases in the presence of **CX-6258**.

Materials and Reagents

- Recombinant human Pim-1, Pim-2, or Pim-3 kinase (e.g., from MilliporeSigma, ProQinase)
- Pim kinase substrate peptide: RSRHSSYPAGT
- CX-6258 (dissolved in DMSO)
- [y-32P]ATP (PerkinElmer)
- Non-radiolabeled ATP
- Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
- Dithiothreitol (DTT)
- Phosphocellulose paper (P81)[9]
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation cocktail
- Scintillation counter
- Microcentrifuge tubes
- Pipettes and tips
- Incubator or water bath (30°C)

Assay Workflow





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Caption: General workflow for the radiometric kinase assay.



Detailed Procedure

- · Prepare Reagents:
 - Prepare a stock solution of CX-6258 in DMSO. Create a serial dilution of CX-6258 in kinase reaction buffer to achieve the desired final concentrations for the assay.
 - Prepare the kinase reaction buffer and supplement with DTT to a final concentration of 0.25 mM.
 - Prepare the ATP stock solution containing both non-radiolabeled ATP and [y-³²P]ATP. The final ATP concentration in the assay will vary depending on the kinase being tested:
 - Pim-1: 30 μM ATP[6]
 - Pim-2: 5 μM ATP[6]
 - Pim-3: 155 μM ATP[6]
 - Prepare the substrate peptide stock solution in the kinase reaction buffer.
- Set up the Kinase Reaction:
 - For each reaction, in a microcentrifuge tube, combine the following:
 - Kinase reaction buffer
 - Recombinant Pim kinase (the optimal concentration should be determined empirically)
 - Substrate peptide (RSRHSSYPAGT)
 - **CX-6258** at various concentrations (or DMSO for the control)
 - Pre-incubate the mixture for 10 minutes at 30°C.
- Initiate the Reaction:
 - Start the kinase reaction by adding the [y-32P]ATP solution to each tube.



- The final reaction volume is typically 25-50 μL.
- Incubation:
 - Incubate the reaction tubes at 30°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be within the linear range of the kinase reaction.
- Stop the Reaction:
 - Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 μL) onto a labeled square of P81 phosphocellulose paper.
- Wash the P81 Paper:
 - Wash the P81 paper squares multiple times (e.g., 3-4 times for 5-10 minutes each) in a large volume of wash buffer (0.75% phosphoric acid) to remove unincorporated [y-32P]ATP.
 - Perform a final wash with acetone and let the paper air dry.
- · Quantify Radioactivity:
 - Place each dry P81 paper square into a scintillation vial.
 - Add scintillation cocktail to each vial.
 - Measure the incorporated radioactivity using a scintillation counter.

Data Analysis

- Calculate the percentage of kinase inhibition for each concentration of CX-6258 relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
- Plot the percentage of inhibition against the logarithm of the CX-6258 concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Summary



This radiometric assay provides a robust and sensitive method for determining the inhibitory activity of **CX-6258** against Pim-1, Pim-2, and Pim-3 kinases. The provided protocol offers a framework for researchers to assess the potency of this and other Pim kinase inhibitors, contributing to the broader understanding of their therapeutic potential in cancer research and drug development.

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